4-{[(4-Carboxybutyl)amino]methyl}benzoic acid
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Overview
Description
4-{[(4-Carboxybutyl)amino]methyl}benzoic acid is a chemical compound with the molecular formula C13H17NO4 and a molecular weight of 251.28 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a carboxybutylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid typically involves the reaction of 4-aminomethylbenzoic acid with 4-bromobutyric acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-aminomethylbenzoic acid attacks the electrophilic carbon of 4-bromobutyric acid, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Carboxybutyl)amino]methyl}benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group results in carboxylate salts, while reduction leads to alcohol derivatives .
Scientific Research Applications
4-{[(4-Carboxybutyl)amino]methyl}benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(4-Carboxybutyl)amino]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The carboxybutylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. This compound may also act as a ligand, binding to receptors and modulating their signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-((4-Carboxybutyl)amino)benzoic acid: Similar structure but lacks the aminomethyl group.
4-((4-Carboxybutyl)amino)methylbenzoic acid: Similar structure but with different substitution patterns.
Uniqueness
4-{[(4-Carboxybutyl)amino]methyl}benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
4-[(4-carboxybutylamino)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12(16)3-1-2-8-14-9-10-4-6-11(7-5-10)13(17)18/h4-7,14H,1-3,8-9H2,(H,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUOZBURDYRMDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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